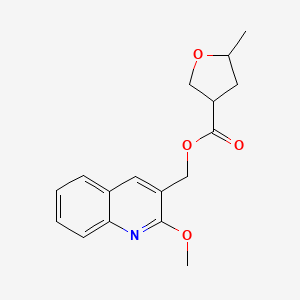
(2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate, also known as MQOC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. MQOC is a heterocyclic compound that belongs to the quinoline family, and it has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate is not fully understood, but it has been reported to inhibit the growth of Mycobacterium tuberculosis by blocking the synthesis of mycolic acid, an essential component of the bacterial cell wall. (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate has also been reported to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
(2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate has been reported to have low toxicity and good selectivity towards Mycobacterium tuberculosis and cancer cells. In vitro studies have shown that (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate has a high inhibitory effect on the growth of Mycobacterium tuberculosis and cancer cells, with IC50 values ranging from 0.3 to 8.7 μM. In vivo studies have shown that (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate has good pharmacokinetic properties, with a half-life of 4.4 hours and a bioavailability of 33%.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate in lab experiments is its high purity and low toxicity. (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate has also been reported to have good solubility in various solvents, which makes it easy to handle in lab experiments. However, one of the limitations of using (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate is its high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research on (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate. One direction is to optimize the synthesis method to reduce the cost and increase the yield of (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate. Another direction is to study the mechanism of action of (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate in more detail, which may lead to the discovery of new targets for the treatment of tuberculosis and cancer. Additionally, the potential applications of (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate in material science and other research fields should be explored further.
Synthesemethoden
(2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate has been synthesized using various methods, including the reaction of 2-methoxy-3-formylquinoline with 5-methyloxolane-3-carboxylic acid in the presence of a base and a catalyst. Another method involves the reaction of 2-methoxy-3-quinolinecarboxaldehyde with 5-methyloxolane-3-carboxylic acid in the presence of a base and a catalyst. Both methods have been reported to yield high purity (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
(2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate has been reported to have potential applications in various research fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate has been studied for its potential as an anti-tuberculosis agent, as well as its anti-cancer activity. In organic synthesis, (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate has been used as a building block for the synthesis of other heterocyclic compounds. In material science, (2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate has been used as a ligand for the synthesis of metal-organic frameworks.
Eigenschaften
IUPAC Name |
(2-methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-11-7-14(10-21-11)17(19)22-9-13-8-12-5-3-4-6-15(12)18-16(13)20-2/h3-6,8,11,14H,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJZTHFUAIHYRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CO1)C(=O)OCC2=CC3=CC=CC=C3N=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methoxyquinolin-3-yl)methyl 5-methyloxolane-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2-Fluoroethyl)-1,2,4-triazol-3-yl]methyl 5-amino-1-benzylpyrazole-4-carboxylate](/img/structure/B7435976.png)
![1-[4-(difluoromethoxy)phenyl]-N-(1-pyridin-2-ylpropan-2-yl)piperidin-4-amine](/img/structure/B7435981.png)
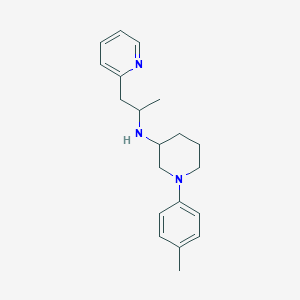
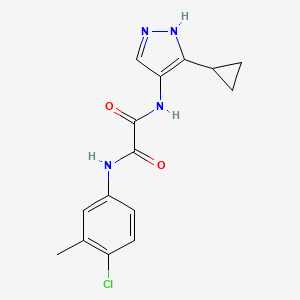
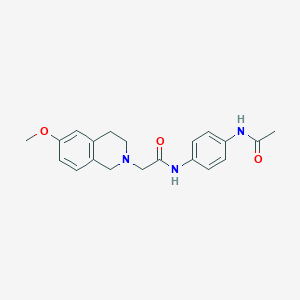
![2-(1,3-benzodioxol-5-yl)-N-[diethyl(oxo)-lambda6-sulfanylidene]-1,3-thiazole-5-carboxamide](/img/structure/B7436017.png)
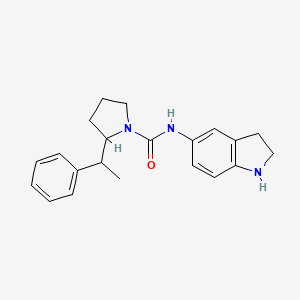
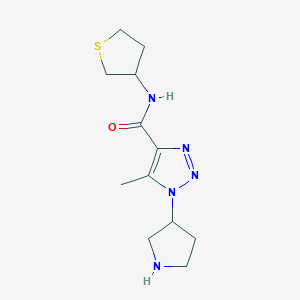
![N-[(1-benzylazetidin-2-yl)methyl]-N'-(2-methyl-5-nitrophenyl)oxamide](/img/structure/B7436045.png)
![N-(4-amino-3-methylphenyl)-2-[cyano(phenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7436050.png)
![[2-Fluoro-5-[1-(3-methyltriazol-4-yl)ethylamino]phenyl]urea](/img/structure/B7436056.png)
![N-[4-(aminomethyl)phenyl]-1-(tetrazol-1-yl)cyclopropane-1-carboxamide](/img/structure/B7436067.png)

![2-chloro-N-[(2R)-2-hydroxy-3-methoxypropyl]propanamide](/img/structure/B7436083.png)